(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE
Overview
Description
(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group and a phenoxyacetate moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE typically involves the reaction of 4-bromoaniline with phenoxyacetic acid under specific conditions. One common method is the Eschenmoser coupling reaction, which is known for its efficiency and scalability . This reaction involves the use of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but with a methoxy group instead of a bromophenyl group.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxy group and a phenylamino group, similar to the phenoxyacetate moiety.
Uniqueness
(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE is unique due to the presence of both a bromophenyl group and a phenoxyacetate moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-phenoxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-12-8-6-11(7-9-12)15(17)18-21-14(19)10-20-13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNMYQYJFPILED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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